N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-N-cyclopropyl-acetamide N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-N-cyclopropyl-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13468830
InChI: InChI=1S/C13H25N3O/c1-11(17)16(13-2-3-13)10-12-4-7-15(8-5-12)9-6-14/h12-13H,2-10,14H2,1H3
SMILES: CC(=O)N(CC1CCN(CC1)CCN)C2CC2
Molecular Formula: C13H25N3O
Molecular Weight: 239.36 g/mol

N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-N-cyclopropyl-acetamide

CAS No.:

Cat. No.: VC13468830

Molecular Formula: C13H25N3O

Molecular Weight: 239.36 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-N-cyclopropyl-acetamide -

Specification

Molecular Formula C13H25N3O
Molecular Weight 239.36 g/mol
IUPAC Name N-[[1-(2-aminoethyl)piperidin-4-yl]methyl]-N-cyclopropylacetamide
Standard InChI InChI=1S/C13H25N3O/c1-11(17)16(13-2-3-13)10-12-4-7-15(8-5-12)9-6-14/h12-13H,2-10,14H2,1H3
Standard InChI Key FOTMCNHKFUYTCM-UHFFFAOYSA-N
SMILES CC(=O)N(CC1CCN(CC1)CCN)C2CC2
Canonical SMILES CC(=O)N(CC1CCN(CC1)CCN)C2CC2

Introduction

N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-N-cyclopropyl-acetamide is a synthetic organic compound belonging to the class of piperidine derivatives. It is characterized by its unique structure, which includes a piperidine ring, an aminoethyl group, and a cyclopropyl-acetamide moiety. This compound has garnered significant interest in medicinal chemistry due to its potential therapeutic applications.

Synthesis and Chemical Reactions

The synthesis of N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-N-cyclopropyl-acetamide typically involves several key steps, including the use of specific reagents and conditions to optimize yield and purity. Industrial production may utilize variations in temperature, solvent choice, and catalyst use to enhance efficiency.

Chemical Reactions

  • Oxidation: Utilizing agents like hydrogen peroxide or other oxidizing reagents can yield N-oxide derivatives.

  • Reduction: Can produce amine derivatives through the reduction of specific functional groups.

  • Hydrolysis: May undergo hydrolysis under extreme pH or temperature conditions.

Mechanism of Action and Biological Activity

The mechanism of action for N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-N-cyclopropyl-acetamide involves its interaction with biological targets such as enzymes or receptors. The compound may modulate these targets' activity through binding interactions, leading to various biological responses. This interaction is crucial for understanding its potential therapeutic effects.

Biological Activity Table

Biological ActivityDescription
Mechanism of ActionInteraction with enzymes or receptors
Potential Therapeutic EffectsModulation of biological pathways
Biological TargetsEnzymes or receptors

Applications in Research and Development

N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-N-cyclopropyl-acetamide is a valuable asset in research settings focused on drug discovery and development. Its versatility makes it suitable for various applications in organic synthesis and biological assays.

Applications Table

Application AreaDescription
Drug DiscoveryPotential therapeutic applications
Organic SynthesisUsed as an intermediate or building block
Biological AssaysUtilized in studying biological interactions

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